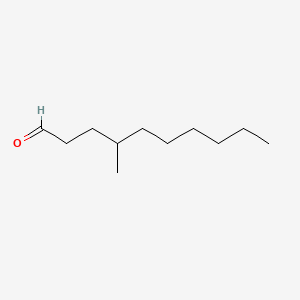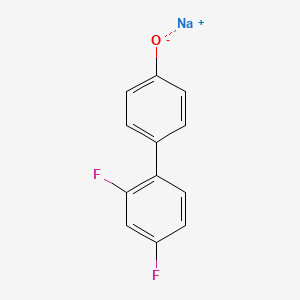
Sodium 2',4'-difluoro(1,1'-biphenyl)-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate is a chemical compound that belongs to the class of biphenyl derivatives Biphenyl compounds consist of two benzene rings connected by a single bond The presence of fluorine atoms at the 2’ and 4’ positions of the biphenyl structure imparts unique chemical properties to this compound
Preparation Methods
The synthesis of sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dioxane, under reflux conditions .
Industrial production methods for sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl derivatives, sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Nucleophilic Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Scientific Research Applications
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Biphenyl derivatives, including sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate, are used in the development of pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may modulate specific signaling pathways involved in inflammation, cell proliferation, or apoptosis .
Comparison with Similar Compounds
Sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate can be compared with other biphenyl derivatives, such as:
2,4-Difluorobiphenyl: This compound lacks the sodium and hydroxyl groups present in sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate.
2,4-Difluoro-4-hydroxybiphenyl: Similar to sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate, this compound contains hydroxyl and fluorine groups but lacks the sodium ion.
The uniqueness of sodium 2’,4’-difluoro(1,1’-biphenyl)-4-olate lies in its combination of fluorine atoms, hydroxyl group, and sodium ion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84145-01-7 |
|---|---|
Molecular Formula |
C12H7F2NaO |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
sodium;4-(2,4-difluorophenyl)phenolate |
InChI |
InChI=1S/C12H8F2O.Na/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8;/h1-7,15H;/q;+1/p-1 |
InChI Key |
FZDUJHDGTNTZIZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


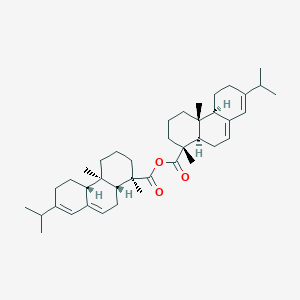
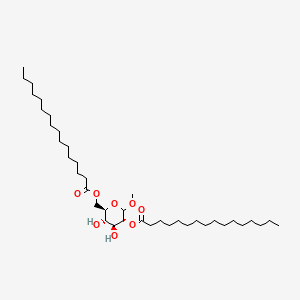
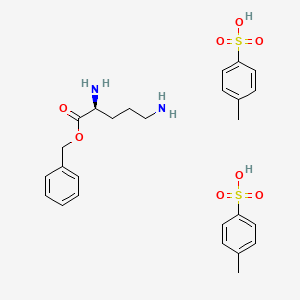
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
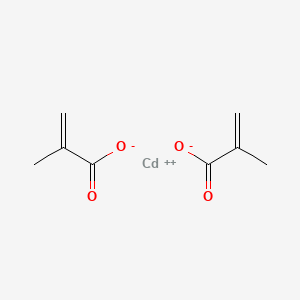
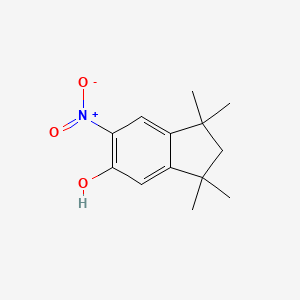

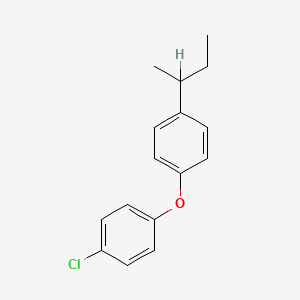
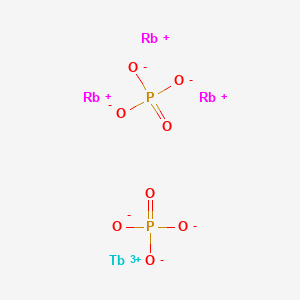
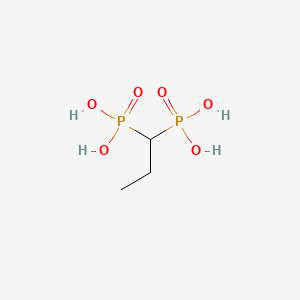
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)

